Nornuciferidine

Description

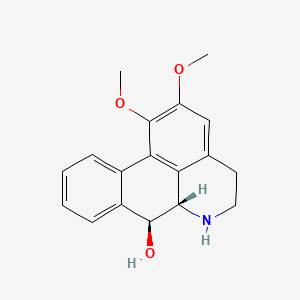

Structure

3D Structure

Properties

CAS No. |

112494-69-6 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(6aS,7S)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-ol |

InChI |

InChI=1S/C18H19NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-6,9,16-17,19-20H,7-8H2,1-2H3/t16-,17-/m0/s1 |

InChI Key |

KFMXRGXNQZECTP-IRXDYDNUSA-N |

SMILES |

COC1=C(C2=C3C(C(C4=CC=CC=C42)O)NCCC3=C1)OC |

Isomeric SMILES |

COC1=C(C2=C3[C@@H]([C@H](C4=CC=CC=C42)O)NCCC3=C1)OC |

Canonical SMILES |

COC1=C(C2=C3C(C(C4=CC=CC=C42)O)NCCC3=C1)OC |

Other CAS No. |

112494-69-6 |

Synonyms |

nornuciferidine |

Origin of Product |

United States |

Natural Occurrence and Distribution of Nornuciferidine

Isolation from Botanical Sources

Nornuciferidine has been isolated from several plant species, highlighting its distribution across different genera.

This compound has been identified in the Duguetia genus, particularly in Duguetia spixiana and Duguetia pycnastera. It was first reported in Duguetia spixiana (Annonaceae) from Bolivia, where it was among 19 isoquinoline (B145761) alkaloids isolated from the bark, with six of these being novel compounds. The main alkaloids found in D. spixiana belong to the 7-hydroxyaporphine type, which includes this compound.

More recently, this compound was also isolated from the bark of Duguetia pycnastera (Annonaceae). This marked the second time this compound was described in the Annonaceae family and specifically within the Duguetia genus. In D. pycnastera, it was isolated from the alkaloid fraction of the methanol (B129727) extract, alongside other aporphine (B1220529) alkaloids such as O-methylmoschatoline, lysicamine, and guatterine N-oxide, and the benzyltetrahydroisoquinoline alkaloid (S)-reticuline. Research suggests that this compound may be unstable, which could contribute to its relatively low occurrence in the scientific literature.

This compound has also been identified in Nelumbo nucifera Gaertn., commonly known as the sacred lotus, particularly in its dried embryo, Plumula nelumbinis (Lian Zi Xin). Plumula nelumbinis is a traditional Chinese medicine and green tea widely used in Asian countries. Studies have identified this compound among a variety of alkaloids present in this plant part. For instance, a 2017 study using UPLC-DAD-ESI-QTof-MS identified this compound among 21 alkaloids in Plumula nelumbinis, with 11 of these being identified for the first time in Plumula nelumbinis and 7 for the first time in Nelumbo nucifera. A 2018 review also listed this compound among eight aporphine alkaloids identified from Plumula nelumbinis.

While primarily associated with Duguetia and Nelumbo, there are indications of this compound or its derivatives in other plant genera. For example, some synthetic studies of 7-oxygenated aporphine alkaloids, including this compound, have cited research on other Annonaceae species like Polyalthia longifolia. Although direct isolation of this compound from Polyalthia longifolia is not as prominently reported as from Duguetia or Nelumbo, P. longifolia is known to contain a diverse array of alkaloids, including aporphine alkaloids, which are structurally related to this compound.

Nelumbo nucifera (Plumula nelumbinis)

Phytochemical Profiling of this compound-Containing Plants

The phytochemical investigation of plants containing this compound reveals a rich array of secondary metabolites, predominantly isoquinoline-derived alkaloids.

In Duguetia pycnastera, the bark extracts have yielded not only this compound but also other aporphine alkaloids like O-methylmoschatoline, lysicamine, and guatterine N-oxide, as well as the benzyltetrahydroisoquinoline alkaloid (S)-reticuline. Additionally, phenylpropanoids such as γ-asarone and 2,4,5-trimethoxy-styrene have been isolated from the hexane (B92381) extract of D. pycnastera bark. The presence of these diverse alkaloids is significant for chemotaxonomic understanding within the Annonaceae family.

Nelumbo nucifera, particularly its plumule, is a rich source of various alkaloids. Beyond this compound, other identified alkaloids include bisbenzyltetrahydroisoquinoline alkaloids (e.g., liensinine, isoliensinine, neferine, norisoliensinine), and other aporphine alkaloids (e.g., nuciferine (B1677029), O-nornuciferine, anonaine, roemerine, lysicamine, pronuciferine). The comprehensive phytochemical profiling of Plumula nelumbinis using techniques like UPLC-DAD-ESI-QTof-MS has allowed for the systematic identification of these compounds, highlighting the complexity of its alkaloid composition.

**Table 1: this compound Isolation from Botanical

Chemical Synthesis and Derivatization of Nornuciferidine

Total Synthesis Approaches for Nornuciferidine

The total synthesis of this compound has been achieved through several innovative approaches, often centered around the formation of the key biaryl bond and the construction of the characteristic isoquinoline (B145761) core.

Two prominent strategies employed in the synthesis of this compound and related aporphine (B1220529) alkaloids are acid-catalyzed reductive cyclization and palladium-mediated ortho-arylation. nih.govacs.org

A diastereoselective reductive acid-mediated cyclization has been utilized to form a crucial part of the aporphine core. nih.govacs.org This method facilitates the construction of the heterocyclic rings with a degree of stereocontrol. Following this cyclization, a palladium-catalyzed ortho-arylation is often employed to forge the biaryl linkage that defines the aporphine skeleton. nih.govacs.org This palladium-mediated reaction has proven effective, with moderate XPhos precatalyst loading (10 mol %) and short reaction times (30 min) being sufficient to achieve the desired arylation. nih.gov The use of palladium catalysis, specifically with ligands like P(Cy)3, is a recognized protocol for intramolecular direct C-H bond arylation to form the ABC ring system of aporphines. researchgate.net

Another key transformation is the reductive cyclization of nitroarenes. The reductive cyclization of suitably substituted organic nitro compounds using carbon monoxide is an atom-efficient method for creating heterocyclic systems. mdpi.com While this has been traditionally hampered by the need for pressurized carbon monoxide, recent advancements have introduced CO surrogates like phenyl formate, making the process more accessible. mdpi.com Palladium complexes, particularly with phenanthroline ligands, have shown high activity and stability in these reductive cyclization reactions. mdpi.comresearchgate.net

The following table summarizes key reactions in the synthesis of this compound:

| Reaction Type | Description | Catalyst/Reagents | Significance |

| Acid-Catalyzed Reductive Cyclization | A diastereoselective cyclization to form the heterocyclic core. | Acid, Reducing Agent | Establishes key stereocenters and ring structures. |

| Palladium-Mediated Ortho-Arylation | Forms the crucial biaryl bond of the aporphine skeleton. | Pd(OAc)2, XPhos, P(Cy)3 | A powerful method for C-C bond formation. |

| Reductive Cyclization of Nitroarenes | Cyclization of nitro compounds to form N-heterocycles. | Palladium complexes, CO or CO surrogates | An atom-efficient route to the heterocyclic core. |

Achieving stereoselectivity is a critical aspect of synthesizing biologically active molecules like this compound. ijfans.org Stereoselective synthesis aims to preferentially form one stereoisomer over others. chemistrydocs.com This is particularly important as different enantiomers of a compound can exhibit vastly different biological activities. ub.edu

The synthesis of specific enantiomers of this compound often relies on asymmetric synthesis, which employs chiral catalysts or auxiliaries to induce the formation of one enantiomer over the other. ijfans.orgub.edu For instance, a diastereoselective reductive acid-mediated cyclization sets the stage for creating specific stereoisomers. nih.govacs.org The choice of chiral starting materials or catalysts is paramount in directing the stereochemical outcome of the reaction sequence. ub.edu The non-natural enantiomer of this compound has been synthesized and found to be a potent ligand for β1- and β2-adrenergic receptors. researchgate.netrsc.org

Strategies for achieving stereoselectivity include:

Use of Chiral Catalysts: Small amounts of a chiral catalyst can generate large quantities of the desired enantiomer. chemistrydocs.com

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. ub.edu

Substrate-Controlled Diastereoselectivity: A pre-existing chiral center in the molecule can influence the stereochemistry of subsequent reactions. masterorganicchemistry.com

Key Synthetic Methodologies and Reactions (e.g., Acid-Catalyzed Reductive Cyclization, Pd-Mediated Ortho-Arylation)

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies and for the discovery of new therapeutic agents. A series of (-)-nornuciferidine derivatives have been synthesized to explore their biological activities. researchgate.netrsc.org These synthetic efforts have led to the discovery that the non-natural enantiomer of the aporphine alkaloid is a potent β1- and β2-adrenergic receptor ligand. researchgate.net Progressive deconstruction of the tetracyclic scaffold to simpler cyclic and acyclic analogues has revealed that a conformationally restricted 7-hydroxyaporphine is necessary for efficient receptor binding. researchgate.net

The synthesis of these derivatives often involves modifying the core this compound structure at various positions. For example, palladium-catalyzed direct arylation has been used to create C2-substituted aporphine analogues. researchgate.net The synthesis of quinazoline-4-one derivatives and their acyclonucleoside analogs highlights a broader strategy of attaching heterocyclic moieties to sugar-like structures to enhance biological activity. asianpubs.org

Optimization of Synthetic Routes for Research Applications

Optimizing synthetic routes is essential to provide efficient and practical access to this compound and its derivatives for research purposes. This involves improving reaction yields, reducing the number of synthetic steps, and developing more environmentally friendly procedures. For instance, the development of methods using CO surrogates for reductive cyclization avoids the need for high-pressure equipment, making the synthesis more accessible. mdpi.com

Molecular Pharmacology and Receptor Interaction Studies of Nornuciferidine

Adrenergic Receptor System Interactions

Nornuciferidine, a 7-oxygenated aporphine (B1220529) alkaloid, has demonstrated significant interactions within the adrenergic receptor system. newdrugapprovals.org

Studies have shown that the non-natural enantiomer of this compound, specifically (6a-R,7-R)-7-hydroxyaporphine 2, also known as AK-2-202, acts as a potent ligand for both human beta-1 (β1) and beta-2 (β2) adrenergic receptors. newdrugapprovals.orgnih.govnewdrugapprovals.orgwikipedia.org The original natural product, (-)-nornuciferidine, which possesses an (S,S) absolute configuration, was identified as a moderately potent ligand for the β2-adrenergic receptor with an IC50 value of 1.6 ± 0.5 µM. newdrugapprovals.org

Further structural modifications revealed that altering the chirality significantly enhanced binding affinity. When the chirality at the C-b position was switched from S to R (as in compound 1), the binding affinity for the β2-adrenergic receptor increased approximately 7.6-fold, resulting in an IC50 of 0.21 ± 0.035 µM. newdrugapprovals.org A more dramatic enhancement was observed when the absolute configurations at both C-a and C-b were switched from (S,S) in (-)-nornuciferidine to (R,R) in compound 2 (AK-2-202). This change led to a nearly thousandfold increase in binding affinity, with an IC50 of 0.0014 ± 0.0005 µM. newdrugapprovals.org Compound AK-2-202 also exhibited high selectivity, demonstrating over 10-fold selectivity against the β3-adrenergic receptor and 40 other molecular targets. newdrugapprovals.org

The following table summarizes the ligand activity of this compound and its derivatives at the β2-adrenergic receptor:

| Compound | Absolute Configuration (C-a, C-b) | IC50 at β2-AR (µM) | Fold Increase in Affinity (vs. (-)-Nornuciferidine) |

| (-)-Nornuciferidine | (S,S) | 1.6 ± 0.5 | 1 |

| Compound 1 | (S,R) | 0.21 ± 0.035 | 7.6 |

| Compound 2 (AK-2-202) | (R,R) | 0.0014 ± 0.0005 | ~1000 |

Beta-adrenergic receptors are G protein-coupled receptors that, upon activation, typically couple to Gs-proteins. This coupling leads to the activation of adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). Increased cAMP levels then activate protein kinase A (PKA), mediating various cellular responses. sciepub.comguidetopharmacology.org

The potent non-natural enantiomer of this compound (AK-2-202) has been shown to antagonize the increase in cyclic AMP production induced by isoproterenol (B85558) and procaterol. newdrugapprovals.orgnih.govnewdrugapprovals.orgwikipedia.org This antagonistic effect was observed at both β1- and β2-adrenergic receptors in human CHO cells, indicating that AK-2-202 effectively blocks the downstream signaling pathway initiated by these agonists. newdrugapprovals.org

Ligand Activity at Beta-1 and Beta-2 Adrenergic Receptors

Exploration of Other Potential Molecular Targets and Pathways

As an aporphine alkaloid, this compound belongs to a class of compounds that have been investigated for diverse pharmacological activities. xenbase.org While the adrenergic receptor system interactions are well-documented for specific this compound derivatives, the compound's selectivity profile extends beyond these receptors. For instance, AK-2-202 demonstrated selectivity over 40 other molecular targets, suggesting a relatively specific interaction with β1 and β2 adrenergic receptors in the context of that study. newdrugapprovals.org

This compound is naturally found in plants such as Duguetia spixiana and Nelumbo nucifera (lotus). newdrugapprovals.orgplantaedb.com In the context of Plumula Nelumbinis (lotus plumule), a source of various alkaloids including this compound, these compounds have been explored for their potential therapeutic roles, such as in pulmonary hypertension. wikipedia.org Molecular docking analyses performed on a group of alkaloids from Plumula Nelumbinis, which included this compound, against a panel of 10 core target proteins (proto-oncogene tyrosine-protein kinase Src (SRC), serine/threonine-protein kinase pim-1 (PIM1), nitric oxide synthase 3 (NOS3), transthyretin (TTR), coagulation factor II (F2), estrogen receptor alpha (ESR1), mitogen-activated protein kinase 14 (MAPK14), phenylalanine hydroxylase (PAH), beta-secretase 1 (BACE1), and peptidyl-prolyl cis-trans isomerase A (PPIA)) indicated an average binding energy of -7.03 kcal/mol. wikipedia.org This suggests that this compound, as part of this group, may interact with a broader range of biological targets beyond adrenergic receptors, warranting further investigation into its complete molecular pharmacology. wikipedia.org

Computational Approaches in Drug-Receptor Interaction Analysis

Computational methods play a crucial role in understanding the molecular interactions between drugs and their biological targets, complementing experimental studies.

Molecular docking simulations are widely utilized to predict the binding modes and affinities of ligands to target proteins. nih.gov In studies investigating the active components of Plumula Nelumbinis, including this compound, against pulmonary hypertension, molecular docking analysis was performed using AutoDock Vina. wikipedia.org The study analyzed the binding of these core compounds, including this compound, to a selection of 10 target proteins (SRC, PIM1, TTR, F2, ESR1, PPIA, MAPK14, PAH, BACE1, and NOS3). wikipedia.org The results indicated an average binding energy of -7.03 kcal/mol for the compounds tested. wikipedia.org It is generally understood that a lower (more negative) binding energy score suggests a stronger binding capability between the compound and its target. wikipedia.org

Molecular Docking Simulations

Receptor Binding Kinetics Investigations

Receptor binding kinetics investigations are crucial for a comprehensive understanding of how a ligand interacts with its target receptor over time. These studies move beyond equilibrium binding affinities (Kd or Ki) to characterize the dynamic process of ligand-receptor complex formation and dissociation worktribe.commdpi.com. Key kinetic parameters include the association rate constant (kon), the dissociation rate constant (koff), and the receptor residence time (RT).

The association rate constant (kon) describes the rate at which a ligand binds to its receptor to form a complex. It is a bimolecular or second-order rate constant, typically expressed in units of M⁻¹s⁻¹ or M⁻¹min⁻¹ worktribe.commdpi.com. A higher kon indicates faster binding. The dissociation rate constant (koff) , conversely, quantifies the rate at which the ligand-receptor complex dissociates into its free components. It is a unimolecular or first-order rate constant, expressed in units of s⁻¹ or min⁻¹ worktribe.commdpi.com. A lower koff signifies slower dissociation and thus a more stable complex.

The receptor residence time (RT) , defined as the reciprocal of the dissociation rate constant (1/koff), represents the average duration a ligand remains bound to its target receptor excelleratebio.comresearchgate.netuniversiteitleiden.nl. A prolonged residence time can be a critical determinant of a drug's pharmacological effect and duration of action in vivo, potentially leading to sustained efficacy and reduced dosing frequency excelleratebio.comresearchgate.net.

Common experimental techniques employed to investigate receptor binding kinetics include:

Surface Plasmon Resonance (SPR) : A label-free biosensor technology that measures molecular interactions in real-time by detecting changes in refractive index at a sensor surface mdpi.comsartorius.com.

Bio-Layer Interferometry (BLI) : Similar to SPR, BLI is a label-free technology that measures interference patterns of light reflected from two surfaces, allowing real-time monitoring of association and dissociation sartorius.com.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET : Fluorescence-based assays that can measure ligand binding affinities and kinetics in live cells or membrane preparations by detecting energy transfer between a donor and acceptor fluorophore biorxiv.orgfrontiersin.orgnih.gov.

Detailed Research Findings and Data Tables:

Despite the general pharmacological interest in aporphine alkaloids and the reported antagonism of β1- and β2-adrenergic receptors by certain this compound derivatives newdrugapprovals.orgnewdrugapprovals.org, specific quantitative data on the receptor binding kinetics (kon, koff, or residence time) for this compound itself were not identified in the current literature search. Studies on this compound derivatives have primarily focused on their binding affinity (Kd/Ki) and functional antagonism rather than the dynamic kinetic parameters newdrugapprovals.orgnewdrugapprovals.org.

Structure Activity Relationship Sar Investigations of Nornuciferidine Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can significantly influence a molecule's biological activity by affecting how it binds to its target receptor. frontiersin.org In the case of aporphine (B1220529) alkaloids like Nornuciferidine, the stereochemistry at the C-6a carbon is a critical determinant of their pharmacological profile.

The natural form of Nornuciferine (B1219462) is the (R)-enantiomer. Enantioselective synthesis has enabled the production of both (R)- and (S)-enantiomers of related aporphines like nuciferine (B1677029) and roemerine, allowing for direct comparison of their biological activities. mdpi.com Studies on these closely related compounds have revealed that the stereochemistry is often crucial for high-affinity binding to specific receptors. For example, the C-6a (R) configuration is generally recognized as essential for the dopaminergic activities of many aporphine alkaloids. mdpi.com

Furthermore, SAR studies on other complex molecules have shown that stereochemistry at various positions can have different levels of importance. While in some cases, the specific 3D arrangement is critical, in others, it may be less so, indicating that some parts of the molecule might not be involved in direct, stereospecific interactions with the biological target. nih.gov For this compound and its derivatives, understanding the stereochemical requirements at C-6a and any other chiral centers introduced during analogue synthesis is a key aspect of optimizing their interaction with biological targets like dopamine (B1211576) receptors, serotonin (B10506) receptors, or enzymes. mdpi.com

Rational Design and Synthesis of Analogues for SAR Studies

A notable study focused on the rational design of nuciferine derivatives to enhance its antihyperuricemia effect. ebi.ac.uk Nuciferine itself was identified as having this activity, and researchers designed and synthesized thirty novel derivatives to probe the SAR. The modifications targeted different parts of the aporphine scaffold. The results indicated that one derivative, Compound 1j, showed optimal inhibitory activity on the URAT1 transporter, a key target in managing uric acid levels. This compound was found to be as effective as the control drug, benzbromarone (B1666195). ebi.ac.uk This highlights a successful application of rational design, where systematic structural modifications led to a compound with improved activity.

Similarly, SAR studies on the related aporphine nantenine (B1222069) involved the synthesis of a series of C1, C2, C3, and N6 analogues to evaluate their effects on 5-HT2A and α1A receptors. mdpi.com This work demonstrated that substitutions at different positions could selectively tune the compound's affinity for one receptor over the other. For instance, alkyl substitution at the N6 position favored α1A antagonism, while modifications at the C1 and C3 positions were key for potent 5-HT2A antagonism. mdpi.com These findings provide a roadmap for designing this compound analogues with specific pharmacological profiles.

The synthesis of these analogues often employs established chemical reactions. The Bischler-Napieralski cyclization is a common method used to construct the core isoquinoline (B145761) structure, which is a precursor to the aporphine skeleton. researchgate.netmdpi.com

| Compound | Modification from Nuciferine | Observed Activity on URAT1 |

| Nuciferine | Parent Compound | Baseline Activity |

| Compound 1j | Specific modification not detailed in abstract | Optimal inhibitory activity, similar to benzbromarone ebi.ac.uk |

| Other Analogs | Various substitutions on the aporphine core | Varied levels of inhibitory activity ebi.ac.uk |

Elucidation of Pharmacophoric Requirements for Receptor Binding

A pharmacophore is an abstract description of the molecular features necessary for a drug to be recognized by a biological target. plos.orgresearchgate.net Identifying the pharmacophore of this compound is essential for understanding its mechanism of action and for designing new molecules with similar or improved activity. This is often achieved by comparing the structures of active and inactive molecules or through computational modeling. rsc.orgdntb.gov.ua

Studies have identified this compound as a blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel, an interaction that can have cardiotoxic implications. ebi.ac.ukmdpi.com A generally accepted pharmacophore model for hERG channel blockers consists of a basic nitrogen center flanked by aromatic or hydrophobic groups. ebi.ac.ukresearchgate.net this compound fits this model well, possessing a basic nitrogen at the N-6 position and a hydrophobic, multi-ring aromatic structure. It is postulated that π-stacking interactions occur between the aromatic rings of the drug and specific residues (Tyr652 and Phe656) in the inner cavity of the hERG channel, while the basic nitrogen may form a cation-π interaction. ebi.ac.ukmdpi.com

In addition to hERG, this compound and related alkaloids have been evaluated against other targets. Computational studies using molecular docking have explored the binding of nornuciferine to the androgen receptor, providing insights into its potential as an anti-cancer agent. researchgate.net Furthermore, several aporphine alkaloids, including N-nornuciferine and O-nornuciferine, have been identified as antagonists at dopamine D1 and D2 receptors. mdpi.com The key pharmacophoric elements for dopaminergic activity in aporphines are generally considered to be the biphenyl (B1667301) unit, a hydroxy group at position 11, the C-6a(R) configuration, and the nature of the substituent on the nitrogen atom. mdpi.com

Table 2: Pharmacophoric Features of this compound for hERG Channel Binding

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Postulated Interaction with hERG Channel |

| Basic Center | Secondary amine at N-6 position | Cation-π interaction with Tyr652 or Phe656 ebi.ac.ukmdpi.com |

| Hydrophobic/Aromatic Groups | Fused tetracyclic ring system | π-stacking interactions with Tyr652 and Phe656 ebi.ac.ukmdpi.com |

Advanced Methodologies for SAR Elucidation (e.g., NMR Spectroscopy in SAR)

The elucidation of a molecule's precise chemical structure is the absolute prerequisite for any meaningful SAR study. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for structure elucidation in organic chemistry. acs.orgrsc.org For complex molecules like aporphine alkaloids, 1D NMR (¹H and ¹³C) and advanced 2D NMR techniques are indispensable. nih.gov

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the molecular puzzle. rsc.org

COSY identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.

HSQC correlates protons directly to the carbons they are attached to, providing direct C-H bond information.

In SAR studies of this compound derivatives, every newly synthesized analogue must have its structure rigorously confirmed. NMR spectroscopy is the primary tool for this verification, ensuring that the intended chemical modification was successful and that no unexpected rearrangements occurred. nih.gov For instance, when a new functional group is added, NMR can confirm its location on the aporphine ring system through HMBC correlations between the new group and the existing scaffold.

Beyond simple structure confirmation, NMR can also provide insights into the three-dimensional conformation of molecules in solution, which is critical for understanding how a ligand might fit into a receptor's binding site. This conformational analysis contributes directly to the refinement of pharmacophore models. While X-ray crystallography provides structural information in the solid state, NMR offers a view of the molecule's dynamics in a more biologically relevant solution environment.

Preclinical Research Models and in Vitro Efficacy Studies

Utilization of Cellular Models for Pharmacological Evaluation

Cellular models are extensively utilized in the early phases of pharmacological evaluation to assess how a compound interacts with biological systems at a cellular level nih.govsigmaaldrich.com. These models provide insights into a compound's mechanism of action, efficacy, and potential toxicity nih.govsigmaaldrich.com. For instance, conventional two-dimensional (2D) cell cultures, where cells grow as a single layer, are commonly employed for initial screenings due to their ease of cultivation and high-throughput compatibility sigmaaldrich.comresearchgate.net. Three-dimensional (3D) cell culture systems, such as multicellular tumor spheroids, are also used as they can more accurately mimic the in vivo microenvironment of solid tumors, offering more physiologically relevant data for drug cytotoxicity and targeted therapies researchgate.netnih.gov.

While Nornuciferidine is an aporphine (B1220529) alkaloid identified in various plants, direct detailed studies specifically focusing on its utilization in cellular models for pharmacological evaluation are not extensively documented in the provided search results. However, other aporphine alkaloids and natural compounds are routinely evaluated using such cellular systems to explore their biological effects wikipedia.orgresearchgate.net.

In Vitro Assays for Biological Activity Profiling

In vitro assays are critical tools for profiling the biological activity of compounds, enabling researchers to quantify their effects on specific biological targets or pathways silae.itresearchgate.net. These assays can range from cell-based assays that measure cellular responses to biochemical assays that assess interactions with isolated enzymes, receptors, or other biomolecules sigmaaldrich.comwikipedia.orgresearchgate.net. High-throughput screening (HTS) methods are often employed to efficiently test large numbers of compounds or environmental chemicals, generating extensive data on their activities and potencies boydconsultants.comfrontiersin.org.

Common in vitro assays include:

Cell viability and proliferation assays: Such as the MTT assay, which measures cellular metabolic activity as an indicator of cell health and cytotoxicity sigmaaldrich.comjapsonline.comlicorbio.com.

Apoptosis and cell death assays: These quantify markers like caspase activity or DNA fragmentation to determine if a compound induces programmed cell death licorbio.comnih.gov.

Receptor binding assays: Used to evaluate a compound's affinity for specific receptors researchgate.net.

Enzyme inhibition assays: To identify compounds that modulate enzyme activity wikipedia.orgresearchgate.net.

For this compound, some synthesized derivatives have been reported as potent β1- and β2-adrenergic receptor ligands, demonstrating antagonism of isoproterenol (B85558) and procaterol-induced cyclic AMP increases from adenylyl cyclase newdrugapprovals.org. This indicates that this compound, or its structural modifications, can interact with specific biological targets. However, comprehensive in vitro biological activity profiling specifically for this compound itself is not detailed in the provided search results.

Research on Potential Biological Functions (e.g., Cytotoxicity to Cancer Cell Lines, without clinical interpretation)

Research into the potential biological functions of natural compounds often includes assessing their cytotoxicity against various cancer cell lines. This type of research aims to identify compounds that can inhibit cancer cell growth or induce cell death in vitro, without implying direct clinical applicability nih.govnewdrugapprovals.orgmdpi.com.

For example, various synthetic derivatives and natural extracts have shown cytotoxicity against human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) nih.govjapsonline.comnewdrugapprovals.orgmdpi.com. These studies often report half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth or viability nih.govnih.govmdpi.com.

Example of Cytotoxicity Data for Related Compounds (Illustrative)

| Compound | Cell Line | IC50 (µM) | Reference |

| Lysicamine | HL-60 | 24.40 | sbq.org.br |

| Lysicamine | HepG2 | 28.86 | sbq.org.br |

| Lysicamine | K562 | 38.75 | sbq.org.br |

| Doxorubicin (Positive Control) | HL-60 | 0.71 | sbq.org.br |

| Doxorubicin (Positive Control) | HepG2 | 1.17 | sbq.org.br |

| Doxorubicin (Positive Control) | K562 | 2.37 | sbq.org.br |

It is important to note that while this compound is an aporphine alkaloid, a study evaluating the cytotoxic activity of isolated compounds from Duguetia pycnastera explicitly stated that the cytotoxic activity of the isolated compounds, except for this compound, was evaluated against cancer and non-cancerous cell lines sbq.org.brlakeimmunogenics.com. This indicates a lack of direct cytotoxicity data for this compound in that specific research. Other aporphine alkaloids, such as lysicamine, have demonstrated cytotoxic activity against various human tumor cell lines researchgate.netsbq.org.br.

Development and Application of Preclinical Animal Models in Related Research (excluding clinical human trials)

Preclinical animal models are an integral part of drug development, serving as a bridge between in vitro findings and potential human applications nih.govresearchgate.net. These models are used to gain detailed information on a compound's pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body), as well as to assess efficacy in disease models nih.govresearchgate.netmdpi.com. Animal studies are crucial for understanding the potential impact of drug therapies before clinical trials are conducted researchgate.net.

Common applications of preclinical animal models include:

Pharmacokinetic studies: To evaluate absorption, distribution, metabolism, and excretion of a compound in vivo nih.govmdpi.com.

Efficacy studies: To determine the biological effects of a compound in disease-specific animal models that mimic human conditions nih.govmdpi.com.

Mechanism of action studies: To further elucidate how a compound exerts its effects within a living system nih.gov.

For this compound, specific detailed research findings from preclinical animal models were not identified within the provided search results. However, other alkaloids, such as nuciferine (B1677029) (a related aporphine alkaloid), have undergone in vivo metabolic profiling in animal models to characterize their metabolism researchgate.net.

Analytical Methodologies in Nornuciferidine Research

Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are indispensable for the separation of nornuciferidine from the intricate mixtures typically found in plant extracts. These methods leverage differential affinities of compounds for a stationary phase and a mobile phase, enabling the isolation of the target compound in a purified form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for both the analytical assessment and preparative purification of this compound. HPLC offers high sensitivity, excellent resolution, and reliable reproducibility, making it an effective tool for separating bioactive compounds from complex mixtures researchgate.net. For the purification of natural products like this compound, preparative HPLC is often utilized, particularly to further refine fractions obtained from initial chromatographic separations nih.gov. Reversed-phase HPLC (RP-HPLC) is a common mode, where the separation is based on the hydrophobic interactions between the analytes and the stationary phase hplc.euthermofisher.com. This technique is capable of resolving closely related compounds, which is critical for isolating pure this compound from its structural analogs or other impurities present in plant extracts researchgate.nethplc.eu.

Column Chromatography

Traditional column chromatography (CC), particularly using silica (B1680970) gel as the stationary phase, serves as a foundational technique for the initial isolation and bulk purification of this compound from crude plant extracts scielo.brscielo.br. This method is often employed as a preliminary step to reduce the complexity of the extract before more advanced chromatographic techniques like HPLC are applied for finer purification. Compounds are typically eluted using solvent systems of varying polarities, allowing for the separation of different classes of compounds, including aporphine (B1220529) alkaloids, based on their adsorption characteristics scielo.brscielo.br.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for unequivocally determining the chemical structure of this compound once it has been isolated and purified. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools in this regard, often used in combination to provide complementary structural information.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to provide insights into its fragmentation patterns, which are indicative of its structural features scielo.brscielo.brscispace.comsbq.org.brwikipedia.orglibretexts.orgscribd.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly employed scielo.brscielo.brresearchgate.net. The exact mass obtained from HR-ESI-MS can confirm the molecular formula of this compound, while the fragmentation pattern observed in MS/MS experiments provides crucial information about the substructures present within the molecule scispace.comwikipedia.orglibretexts.org. Proposed fragmentation pathways for aporphine alkaloids, including this compound, can be studied to further support structural assignments sbq.org.br.

Advanced Analytical Approaches (e.g., Untargeted Metabolomics in Alkaloid Identification)

Advanced analytical approaches, particularly untargeted metabolomics, have significantly enhanced the discovery and identification of alkaloids like this compound within complex biological or plant extracts. Untargeted metabolomics, often integrating liquid chromatography (LC) with high-resolution mass spectrometry (e.g., LC-MS/MS or LC-ESI-TOF-MS), enables the sensitive, accurate, and unbiased detection, identification, and quantification of a wide spectrum of metabolites creative-proteomics.comfrontiersin.orgnih.govfrontiersin.orgplos.org. This approach is invaluable for exploring the diverse secondary metabolite repertoires in plants and for identifying previously unknown alkaloids or variations in known alkaloid profiles frontiersin.orgnih.govplos.org. The process typically involves high-resolution metabolite profiling, often supported by self-constructed alkaloid metabolite databases and rigorous quality control measures, to ensure the stability and accuracy of the data creative-proteomics.com.

Q & A

Basic Research Question: How can researchers optimize the synthesis of Nornuciferidine to ensure reproducibility in pharmacological studies?

Methodological Answer:

To optimize synthesis, begin by documenting reaction conditions (e.g., temperature, catalysts, solvent systems) and validating purity through HPLC or NMR . Use a fractional factorial design to identify critical variables affecting yield and purity, and replicate experiments under controlled conditions to confirm reproducibility. Include negative controls (e.g., omitting key reactants) to rule out contamination . Report detailed protocols in line with NIH guidelines for preclinical studies, including batch-to-batch variability analysis .

Basic Research Question: What analytical methods are most effective for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations in plasma or tissue homogenates . Validate the method by assessing parameters like limit of detection (LOD), recovery rates, and matrix effects. Use internal standards (e.g., deuterated analogs) to correct for ion suppression. Calibration curves should span expected physiological ranges, and inter-day precision must be ≤15% . Cross-validate results with orthogonal techniques like ELISA to resolve discrepancies .

Advanced Research Question: How can contradictory findings about this compound’s mechanism of action in in vitro vs. in vivo models be systematically addressed?

Methodological Answer:

First, conduct a meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, metabolic differences). Design a follow-up study using isogenic cell lines and transgenic animal models to isolate target pathways . Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect magnitude. Use RNA sequencing or proteomics to identify off-target interactions in in vivo systems . Transparently report limitations, such as species-specific metabolic enzymes, using the ARRIVE guidelines .

Advanced Research Question: What strategies are recommended for resolving discrepancies in this compound’s reported cytotoxicity across different cancer cell lines?

Methodological Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design a comparative study . Standardize culture conditions (e.g., passage number, media composition) and validate cell line authenticity via STR profiling. Use dose-response curves (IC₅₀ calculations) and synergy assays (e.g., Chou-Talalay method) to assess combinatorial effects with chemotherapeutics. Perform multi-variate regression to identify covariates (e.g., genetic mutations, drug efflux pumps) contributing to variability . Publish raw data in supplementary tables to enable re-analysis .

Advanced Research Question: How should researchers design experiments to evaluate this compound’s interaction with cytochrome P450 enzymes, considering potential drug-drug interactions?

Methodological Answer:

Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) for in vitro inhibition/induction assays. Apply Michaelis-Menten kinetics to calculate Ki values and determine competitive vs. non-competitive inhibition . Cross-reference with in silico docking simulations to predict binding affinities. For in vivo validation, employ cassette dosing in rodent models and monitor plasma levels of co-administered probe substrates (e.g., midazolam for CYP3A4 activity) . Address ethical considerations by justifying animal use under institutional guidelines .

Basic Research Question: What statistical approaches are essential for ensuring robustness in this compound’s dose-response studies?

Methodological Answer:

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Incorporate replicates (n ≥ 3) and blinded analysis to reduce bias. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals instead of relying solely on p-values . For high-throughput data, apply false discovery rate (FDR) correction to minimize Type I errors .

Advanced Research Question: How can multi-omics approaches (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

Methodological Answer:

Design a systems biology workflow: (1) Profile transcriptomic changes via RNA-seq post-treatment, (2) correlate with metabolomic shifts (LC-MS-based), and (3) map enriched pathways using tools like Ingenuity Pathway Analysis . Use network pharmacology models to identify hub targets and off-pathway effects. Validate findings with CRISPR/Cas9 knockout models of candidate genes. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.